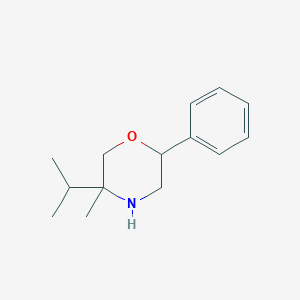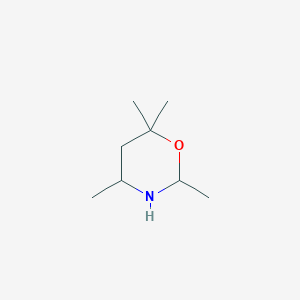![molecular formula C6H9N3O2 B13069011 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are efficient and cost-effective.
化学反応の分析
Types of Reactions: 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .
類似化合物との比較
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Imidazole-4-acetic acid: Another imidazole derivative with distinct chemical properties and applications.
Uniqueness: 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid is unique due to its combination of an amino group and a carboxylic acid group attached to the imidazole ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-[2-(aminomethyl)imidazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H9N3O2/c7-3-5-8-1-2-9(5)4-6(10)11/h1-2H,3-4,7H2,(H,10,11) |
InChIキー |
FDBHSGPRQBDGNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=N1)CN)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


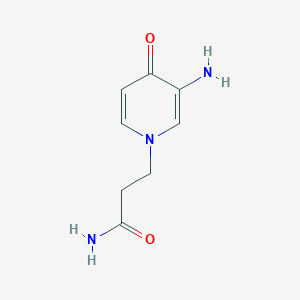
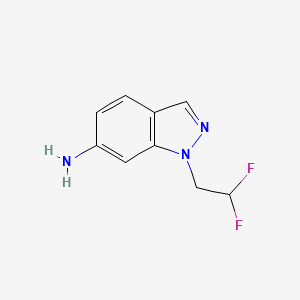
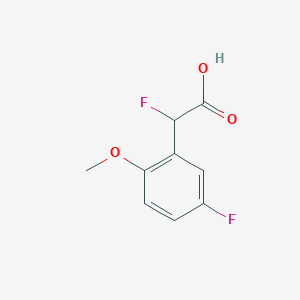
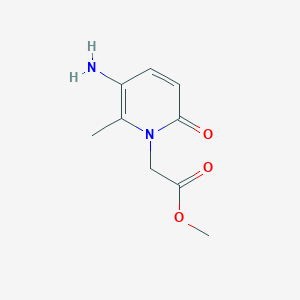
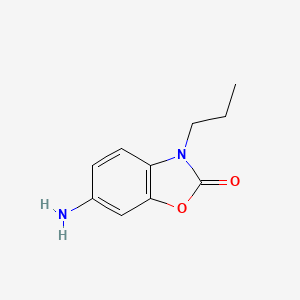
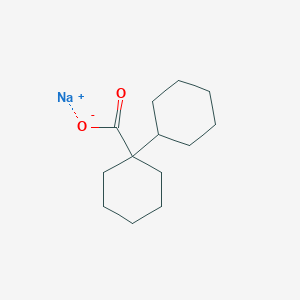
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
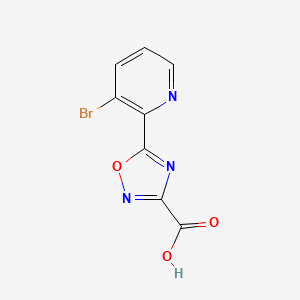

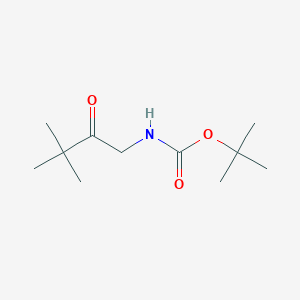
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
